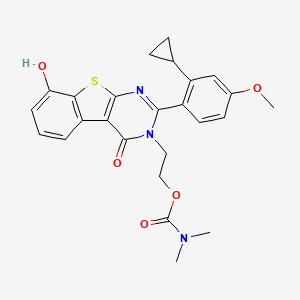

Hsd17B13-IN-70

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hsd17B13-IN-70 is a compound that targets the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic effects in treating these liver diseases .

Preparation Methods

The preparation of Hsd17B13-IN-70 involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified with deionized water

Chemical Reactions Analysis

Hsd17B13-IN-70 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NAD+ (nicotinamide adenine dinucleotide) and other co-factors that interact with the active site of the enzyme . The major products formed from these reactions depend on the specific conditions and reagents used, but generally involve modifications to the lipid substrates associated with HSD17B13 .

Scientific Research Applications

Hsd17B13-IN-70 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzymatic pathways involving steroids and pro-inflammatory lipid mediators . In biology, it helps researchers understand the role of HSD17B13 in lipid droplet biogenesis and metabolism . In medicine, this compound is being investigated as a potential therapeutic agent for treating NAFLD and NASH . Additionally, it has industrial applications in the development of novel therapeutic agents targeting liver diseases .

Mechanism of Action

The mechanism of action of Hsd17B13-IN-70 involves its interaction with the enzyme HSD17B13. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the formation of cytotoxic lipids . This inhibition reduces the progression of liver diseases such as NAFLD and NASH by decreasing lipid accumulation and inflammation in the liver . The molecular targets and pathways involved include the NAD+ cofactor and lipid/detergent molecules that interact with the enzyme .

Comparison with Similar Compounds

Hsd17B13-IN-70 is unique compared to other similar compounds due to its specific targeting of HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as BI-3231, which also targets HSD17B13 but has different structural and functional properties . The uniqueness of this compound lies in its ability to selectively inhibit HSD17B13, making it a promising candidate for therapeutic applications in liver diseases .

Properties

Molecular Formula |

C25H25N3O5S |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

2-[2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-4-oxo-[1]benzothiolo[2,3-d]pyrimidin-3-yl]ethyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C25H25N3O5S/c1-27(2)25(31)33-12-11-28-22(16-10-9-15(32-3)13-18(16)14-7-8-14)26-23-20(24(28)30)17-5-4-6-19(29)21(17)34-23/h4-6,9-10,13-14,29H,7-8,11-12H2,1-3H3 |

InChI Key |

NJUFMBSBOIMJDC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OCCN1C(=NC2=C(C1=O)C3=C(S2)C(=CC=C3)O)C4=C(C=C(C=C4)OC)C5CC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)

![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)

![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)

![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)